2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate
CAS No.: 1221725-15-0
Cat. No.: VC3003089
Molecular Formula: C11H8ClF3N2O4
Molecular Weight: 324.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221725-15-0 |
|---|---|
| Molecular Formula | C11H8ClF3N2O4 |
| Molecular Weight | 324.64 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-4H-1,4-benzoxazin-7-yl)carbamate |
| Standard InChI | InChI=1S/C11H8ClF3N2O4/c12-5-1-7-8(20-3-9(18)16-7)2-6(5)17-10(19)21-4-11(13,14)15/h1-2H,3-4H2,(H,16,18)(H,17,19) |
| Standard InChI Key | ZFCSTJKHDQUMGO-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)OCC(F)(F)F)Cl |
| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2O1)NC(=O)OCC(F)(F)F)Cl |
Introduction
Chemical Identity and Structure
The compound 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate is a specialized chemical entity with several distinctive structural features. It is primarily characterized by its benzoxazine core structure, modified with specific functional groups that contribute to its unique properties and potential applications. The compound is also known as "Carbamic acid, N-(6-chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-, 2,2,2-trifluoroethyl ester" .
The fundamental identity parameters of this compound are summarized in Table 1 below:
Table 1: Chemical Identity Information
The molecular structure comprises several key components that define its chemical character:
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A benzoxazine heterocyclic core (specifically a 3-oxo-3,4-dihydro-2H-1,4-benzoxazine structure)
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A chloro substituent positioned at the 6-position of the benzoxazine ring
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A carbamate group attached to the 7-position of the benzoxazine ring
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A 2,2,2-trifluoroethyl ester moiety connected to the carbamate group
| Property | Expected Characteristics | Basis for Prediction |
|---|---|---|
| Physical State | Solid at room temperature | Commercial form and structural complexity |
| Solubility | Limited water solubility; Better solubility in organic solvents (e.g., DMSO, chloroform) | Presence of lipophilic groups (trifluoroethyl, chloro) |
| Log P | Moderately to highly lipophilic | Presence of trifluoroethyl and chloro groups |
| Stability | Relatively stable under standard storage conditions | Based on similar fluorinated carbamates |
Chemical Reactivity
The chemical reactivity of 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate can be analyzed based on its functional groups:
Table 3: Predicted Chemical Reactivity Patterns
| Functional Group | Expected Reactivity |
|---|---|
| Carbamate Linkage | Susceptible to hydrolysis under strongly acidic or basic conditions; potential cleavage site in biological systems |
| Benzoxazine Ring | Relatively stable aromatic system; electrophilic aromatic substitution may occur at unsubstituted positions |
| 2,2,2-Trifluoroethyl Group | Imparts metabolic stability; relatively unreactive; electron-withdrawing effects influence adjacent groups |
| Chloro Substituent | Potential site for nucleophilic aromatic substitution under forcing conditions; modifies electron distribution in the aromatic system |
| Lactam Functionality (in benzoxazine) | Potential site for ring opening under specific conditions; contributes to hydrogen bonding capabilities |
The combination of these functional groups creates a molecule with selective reactivity patterns that could be exploited in various applications, particularly in medicinal chemistry where controlled reactivity is often desirable.
| Approach | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Sequential Functionalization | 1. Preparation of benzoxazine core 2. Chlorination at 6-position 3. Introduction of NH₂ at 7-position 4. Carbamate formation with 2,2,2-trifluoroethanol | Control over each functional group introduction | Multiple steps; potential regioselectivity issues |
| Convergent Synthesis | 1. Separate preparation of functionalized precursors 2. Final coupling to form the target compound | Potentially higher yields; flexibility in building block modification | Requires efficient coupling chemistry; protecting group strategies may be needed |
| Direct Modification | Starting from a related benzoxazin derivative and modifying to introduce required functional groups | Fewer steps if suitable starting material is available | Availability of appropriate precursors; selectivity challenges |
Key Reagents and Conditions
For the carbamate formation step, which is critical in the synthesis of this compound, several reagents and conditions could be employed:
Table 5: Carbamate Formation Methods
| Method | Reagents | Conditions | Considerations |
|---|---|---|---|
| Chloroformate Route | 2,2,2-trifluoroethyl chloroformate, base (e.g., pyridine or triethylamine) | 0-25°C, aprotic solvent (DCM, THF) | Fast reaction; potential side reactions |
| Carbonyldiimidazole Coupling | Carbonyldiimidazole, 2,2,2-trifluoroethanol, catalytic base | Room temperature, THF or DCM | Milder conditions; slower reaction |
| Phosgene Derivatives | Triphosgene or diphosgene, 2,2,2-trifluoroethanol, base | Low temperature, inert atmosphere | Highly reactive; safety considerations |
The choice of synthetic route would depend on factors such as availability of starting materials, scale of production, and specific requirements for purity and yield.
Analytical Characterization
Comprehensive characterization of 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate would typically involve a combination of spectroscopic, chromatographic, and other analytical techniques to confirm its structure, purity, and physicochemical properties.
Spectroscopic Analysis
Table 6: Expected Spectroscopic Characteristics
| Technique | Key Expected Features | Analytical Value |
|---|---|---|
| ¹H NMR | Signals for benzoxazine aromatic protons (6.5-8.0 ppm); CH₂ groups of the benzoxazine ring (4.0-5.0 ppm); CH₂ of trifluoroethyl group (4.2-4.6 ppm, quartet due to CF₃ coupling); NH proton (7.5-9.0 ppm) | Structure confirmation; assessment of purity |
| ¹³C NMR | Carbonyl carbon signals (155-170 ppm); aromatic carbons (110-150 ppm); CF₃ carbon (115-125 ppm, quartet); methylene carbons (40-70 ppm) | Carbon framework verification |
| ¹⁹F NMR | CF₃ group signal (typically -70 to -85 ppm) | Confirmation of trifluoromethyl group |
| IR Spectroscopy | Carbamate C=O stretch (~1700-1740 cm⁻¹); NH stretch (~3300-3400 cm⁻¹); C-F stretches (1000-1350 cm⁻¹); aromatic C=C stretches (1450-1600 cm⁻¹) | Functional group verification |
| Mass Spectrometry | Molecular ion peak; characteristic fragmentation pattern including loss of trifluoroethoxy group; benzoxazine core fragments | Molecular weight confirmation; structure verification |
Chromatographic and Other Analytical Methods
Table 7: Complementary Analytical Techniques
| Technique | Application | Expected Parameters |
|---|---|---|
| HPLC | Purity assessment; analytical separation | Reverse phase (C18 column); UV detection at multiple wavelengths; potential gradient elution |
| X-ray Crystallography | Definitive structural determination (if crystalline) | Confirmation of bond lengths, angles, and absolute configuration |
| Elemental Analysis | Composition verification | C, H, N, Cl percentages matching calculated values |
| Thermal Analysis (DSC/TGA) | Thermal properties determination | Melting point; decomposition behavior; phase transitions |
| Structural Feature | Potential Relevance | Examples of Similar Structures in Drug Development |
|---|---|---|
| Benzoxazine Core | Scaffold for enzyme inhibitors; receptor modulators | Anxiolytics; anti-inflammatory agents; antimicrobials |
| Carbamate Linkage | Cholinesterase inhibition; prodrug approaches; peptide mimetics | Rivastigmine (cholinesterase inhibitor); various insecticides |
| 2,2,2-Trifluoroethyl Group | Metabolic stability enhancement; lipophilicity modulation; binding affinity improvement | Fluoxetine (contains trifluoromethyl group); numerous modern pharmaceuticals |
| Chloro Substituent | Modulation of electronic properties; enhancing target selectivity | Diazepam and related benzodiazepines; many psychiatric medications |
Structure-Activity Relationship Studies
The compound could serve as a valuable starting point for structure-activity relationship (SAR) studies, where systematic modifications to different portions of the molecule could provide insights into structure-function relationships:
Table 9: Potential SAR Exploration Strategies
| Modification Site | Possible Variations | Expected Impact |
|---|---|---|
| Benzoxazine Ring | Substitution pattern changes; ring size alterations; bioisosteric replacements | Altered binding geometry; electronic property changes |
| Carbamate Linkage | Replacement with urea, thiourea, amide, or sulfonamide | Modified stability; different hydrogen bonding patterns |
| 2,2,2-Trifluoroethyl Group | Variation in fluorine content (mono-, di-, non-fluorinated); chain length changes | Altered lipophilicity; metabolic stability differences |
| Chloro Substituent | Replacement with other halogens or functional groups | Electronic and size effects on binding interactions |
Comparison with Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate.
Structural Analogs
Table 10: Structurally Related Compounds
Structure-Property Relationships
The variations in structure among these related compounds would be expected to result in different physicochemical properties and biological activities. For example:
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The replacement of the benzoxazine core with benzodioxin (as in compound ) would likely reduce the hydrogen bond accepting capability while maintaining similar spatial arrangement.
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The smaller thiazol core (as in compound ) would create a more compact structure with different electronic distribution and potentially altered binding properties.
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The sulfonamide linkage (as in compound ) would provide different hydrogen bonding patterns and greater stability against hydrolysis compared to the carbamate in the target compound.
These structural variations illustrate the flexibility in designing analogs with modified properties for specific applications, highlighting the versatility of the basic scaffold.
Future Research Directions
The structural features and potential applications of 2,2,2-trifluoroethyl N-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbamate suggest several promising avenues for future research:
Synthesis Optimization
Development of efficient synthetic routes with improved yields and simplified purification procedures would enhance the accessibility of this compound and related analogs for research purposes.
Biological Activity Screening
Comprehensive screening against various biological targets could identify specific activities of interest, particularly in areas where benzoxazine derivatives have shown promise:
Table 12: Potential Biological Screening Targets
| Target Class | Rationale | Screening Approach |
|---|---|---|
| Enzymes (Proteases, Kinases) | Benzoxazine derivatives have shown enzyme inhibitory activity | Biochemical assays with purified enzymes |
| Receptors (GPCRs, Nuclear Receptors) | Potential for modulation based on structural features | Cell-based reporter assays; binding studies |
| Antimicrobial Targets | Carbamates and benzoxazines have shown antimicrobial properties | Microbial growth inhibition assays |
| Anti-inflammatory Targets | Related structures have demonstrated anti-inflammatory activity | In vitro inflammation models; enzyme inhibition assays |
Structure-Activity Relationship Development
Systematic modification of various structural elements could provide valuable insights into the relationship between chemical structure and biological activity, guiding the development of optimized compounds for specific applications.
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